

In-Depth Technical Guide: Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate*

Cat. No.: *B119262*

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CAS Number: 158985-25-2

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate**, a key building block in modern medicinal chemistry. This document consolidates essential physicochemical data, spectroscopic information, detailed synthesis protocols, and its significant applications in drug discovery, particularly in the development of novel therapeutics.

Chemical and Physical Properties

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a multi-functional molecule incorporating a Boc-protected piperazine, a common motif in drug design for its favorable pharmacokinetic properties, and a phenol group that can be readily modified.^[1] The compound typically appears as a light brown to brown solid.^{[2][3]}

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₃	[4][5]
Molecular Weight	278.35 g/mol	[4][5]
CAS Number	158985-25-2	[4]
Appearance	Light brown to brown solid	[2][3]
Boiling Point (Predicted)	436.0 ± 40.0 °C	[6]
Density (Predicted)	1.167 ± 0.06 g/cm ³	[6]
pKa (Predicted)	12.18 ± 0.30	[6]
Storage Temperature	2-8°C	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate**.

Table 2: NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Source(s)
¹ H NMR	DMSO-d ₆	6.79 (d, 2H), 6.66 (d, 2H), 3.43 (t, 4H), 2.88 (t, 4H), 1.41 (s, 9H)	[3]
¹ H NMR	CDCl ₃	6.85 (m, 2H), 6.77 (m, 2H), 5.18 (br s, 1H, ArOH), 3.58 (m, 4H), 2.99 (m, 4H), 1.48 (s, 9H)	[7]
¹³ C NMR	DMSO-d ₆	153.8, 151.4, 144.0, 118.5, 115.4, 78.8, 50.3, 28.0	[3]

Synthesis Protocols

This compound can be synthesized through straightforward and high-yielding procedures. Below are two detailed experimental protocols.

Protocol 1: Synthesis in Aqueous Medium

This protocol describes a method using a water-based solvent system.

Experimental Procedure:

- To a solution of 4-(1-piperazinyl)phenol (2.0 g, 11.22 mmol) in water (56 mL), add sodium hydroxide (673 mg, 16.83 mmol).
- To this mixture, add di-tert-butyl dicarbonate (2.7 g, 12.34 mmol).
- Stir the reaction mixture at room temperature overnight.
- Filter the reaction mixture to collect the product.
- Wash the collected solid with water (50 mL).
- The product, **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate**, is obtained as a brown solid (3.1 g, 99% yield) and can be used in subsequent steps without further purification.^[3]

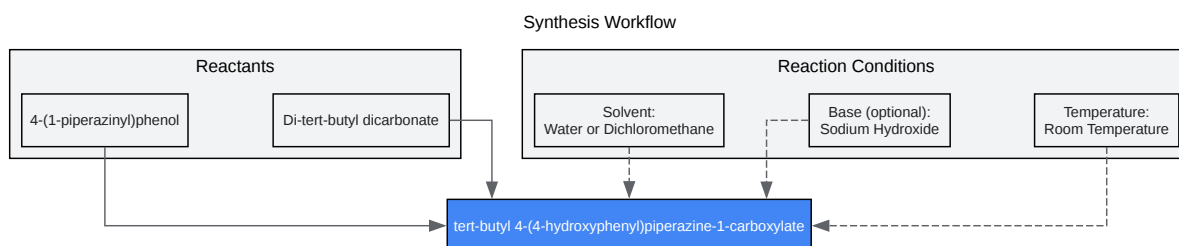
Protocol 2: Synthesis in Dichloromethane

This protocol utilizes an organic solvent for the reaction.

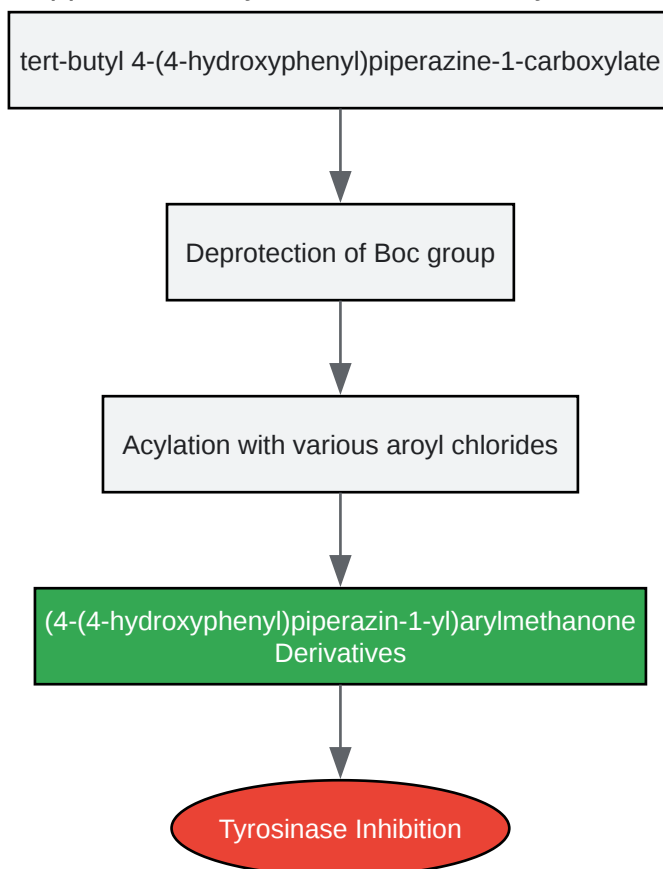
Experimental Procedure:

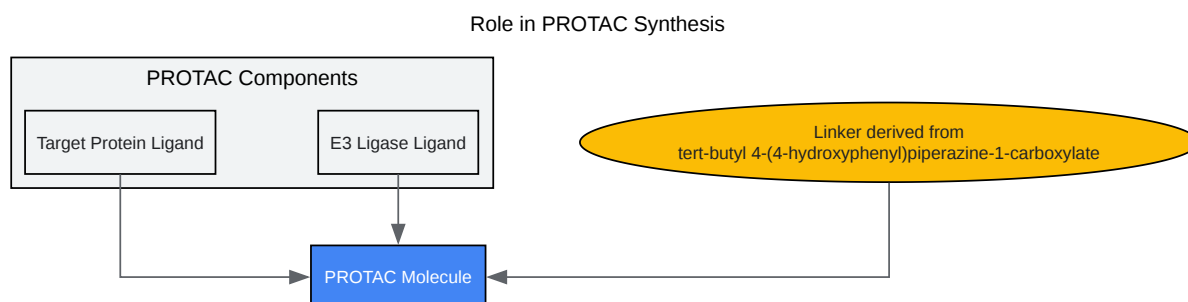
- Suspend 1-(4-hydroxyphenyl)piperazine (2.40 g, 13.5 mmol) in dichloromethane (60 ml).
- Add di-tert-butyl dicarbonate (3.13 g, 14.3 mmol) to the suspension.
- Stir the mixture overnight at room temperature.
- Filter the reaction mixture and evaporate the filtrate.

- Triturate the residue with diethyl ether to yield 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine as a buff solid (2.76 g, 74% yield).[7]



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